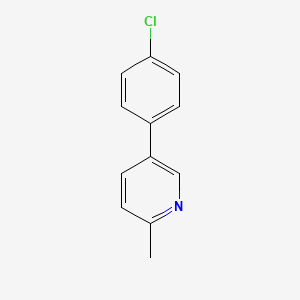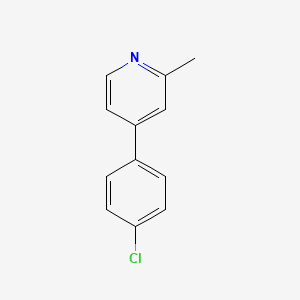
3,4-Dichlorobenzyl thiocyanate
説明
3,4-Dichlorobenzyl thiocyanate is a compound with the molecular formula C8H5Cl2NS . It is commonly used in various scientific research fields.
Synthesis Analysis
The synthesis of thiocyanates, such as 3,4-Dichlorobenzyl thiocyanate, can be achieved through various methods including nucleophilic reaction, electrophilic reaction, and free radical reaction . A specific example of a synthesis strategy involves a free radical reaction pathway initiated by AIBN to construct the benzylic sp3 C–SCN bond .Molecular Structure Analysis
The molecular structure of 3,4-Dichlorobenzyl thiocyanate consists of 8 carbon atoms, 5 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 1 sulfur atom . The average mass of the molecule is 218.103 Da .Chemical Reactions Analysis
Thiocyanates, including 3,4-Dichlorobenzyl thiocyanate, are common in natural products, synthetic drugs, and bioactive molecules . They can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules .科学的研究の応用
Antimitotic Agent and Microtubule Morphology Alteration
3,4-Dichlorobenzyl thiocyanate (DCBT) exhibits properties as an antimitotic agent, causing reorganization of microtubules in cells. It specifically inhibits tubulin polymerization and binds to tubulin after prolonged incubation, indicating a particular interaction with this protein. This effect is significant in understanding the cellular mechanisms related to microtubule assembly and disassembly, which are crucial in cell division and cancer research (Abraham et al., 1986).
Mechanism of Action in Tubulin Alkylation
Further research on DCBT reveals its mechanism of action as a sulfhydryl alkylating agent, forming a mixed disulfide bond with protein sulfhydryl groups. This interaction predominantly affects beta-tubulin, a critical component of microtubules, suggesting a specific cellular target for this compound. The alkylation of tubulin by DCBT and its subsequent effects on microtubule dynamics offer insights into potential therapeutic applications in diseases related to microtubule dysfunction (Bai et al., 1989).
Electrophilic Thiocyanation in Organic Synthesis
DCBT is involved in electrophilic thiocyanation processes, a key reaction in organic chemistry. This application is pivotal in the synthesis of various organic compounds, including pharmaceuticals and materials with specific functional properties. The process showcases the versatility of DCBT in contributing to the development of new chemical entities (Yadav et al., 2005).
Ultrasound-Assisted Thiocyanation
DCBT is also utilized in ultrasound-assisted thiocyanation, a method enhancing the rate of reactions in organic synthesis. This technique demonstrates the role of DCBT in innovative chemical synthesis methodologies, contributing to more efficient and sustainable chemical processes (Memarian et al., 2008).
Colorimetric Method in Molybdenum Determination
In analytical chemistry, DCBT is used in colorimetric methods for determining molybdenum in soils, indicating its application in environmental analysis and soil science. This application is crucial for monitoring and managing soil health and fertility (Williams, 1955).
作用機序
Target of Action
3,4-Dichlorobenzyl thiocyanate (DCBT) primarily targets tubulin in mammalian cells . Tubulin is a globular protein and the main constituent of microtubules, which are critical for maintaining cell structure and facilitating cell division .
Mode of Action
DCBT interacts with tubulin and inhibits mitosis in mammalian cells . This interaction causes a dramatic reorganization of cellular microtubules and changes in cell shape .
Biochemical Pathways
The interaction of DCBT with tubulin affects the normal functioning of microtubules. Microtubules play a crucial role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape . Therefore, the disruption of microtubule dynamics by DCBT can have significant downstream effects on these cellular processes.
Result of Action
The primary result of DCBT’s action is the inhibition of mitosis in mammalian cells due to its interaction with tubulin . This leads to a dramatic reorganization of cellular microtubules and changes in cell shape . The disruption of microtubule dynamics can affect various cellular processes, leading to potential antimitotic effects .
将来の方向性
Thiocyanates, including 3,4-Dichlorobenzyl thiocyanate, have broad application prospects . They are common in natural products, synthetic drugs, and bioactive molecules, and many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . Future research will likely focus on improving the efficiency and environmental friendliness of thiocyanate synthesis .
特性
IUPAC Name |
(3,4-dichlorophenyl)methyl thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NS/c9-7-2-1-6(3-8(7)10)4-12-5-11/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOSYBTXMFSKGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CSC#N)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichlorobenzyl thiocyanate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



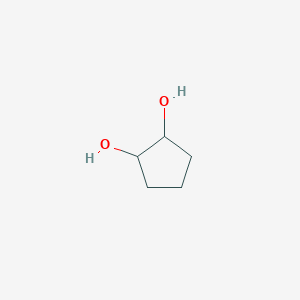
![1H-Cyclopenta[1,2-c:3,4-c']difuran-1,3,4,6(3aH)-tetrone, tetrahydro-](/img/structure/B3024944.png)
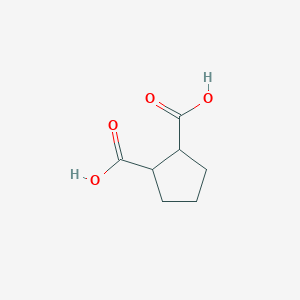
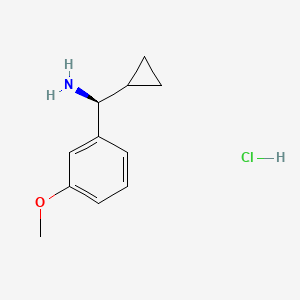


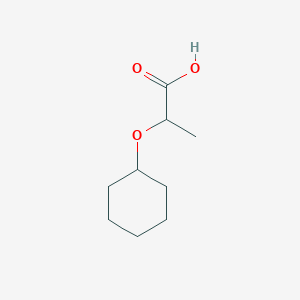

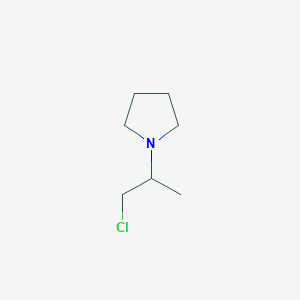


![[(6-Chloro-7-methyl-1H-indol-2-yl)-methyl]amine](/img/structure/B3024962.png)
